![molecular formula C8H18N2O3 B067327 Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (9CI) CAS No. 161490-89-7](/img/structure/B67327.png)
Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (9CI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has shown promising results in several scientific studies.
Mécanisme D'action
Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (9CI)) inhibits the activity of enzymes by binding to their active sites. This results in the prevention of the breakdown of neurotransmitters, which leads to an increase in their concentration in the synaptic cleft. Additionally, Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (9CI)) acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells.
Effets Biochimiques Et Physiologiques
Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (9CI)) has been shown to have several biochemical and physiological effects. This compound has been shown to increase the concentration of neurotransmitters such as acetylcholine and dopamine in the brain, which can improve cognitive function. Additionally, Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (9CI)) has been shown to have antioxidant properties, which can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (9CI)) has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize and can be obtained in large quantities. Additionally, Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (9CI)) has been shown to have low toxicity, which makes it a safe compound to use in lab experiments. However, one of the limitations is that Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (9CI)) has poor solubility in water, which can limit its use in certain experiments.
Orientations Futures
For research include investigating its potential use in the treatment of neurodegenerative diseases and its efficacy as a pesticide in agriculture.
Méthodes De Synthèse
Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (9CI)) can be synthesized using various methods. One of the most common methods involves the reaction of 2-(aminooxy)propanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction results in the formation of Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (9CI)) as a white solid.
Applications De Recherche Scientifique
Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (9CI)) has been used in several scientific studies due to its potential applications in research. This compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. Additionally, Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (9CI)) has been shown to have antioxidant properties, which make it a potential candidate for the treatment of various diseases.
Propriétés
Numéro CAS |
161490-89-7 |
|---|---|
Nom du produit |
Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (9CI) |
Formule moléculaire |
C8H18N2O3 |
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
tert-butyl N-(2-aminooxypropyl)carbamate |
InChI |
InChI=1S/C8H18N2O3/c1-6(13-9)5-10-7(11)12-8(2,3)4/h6H,5,9H2,1-4H3,(H,10,11) |
Clé InChI |
HHUKKAGQHZSBBF-UHFFFAOYSA-N |
SMILES |
CC(CNC(=O)OC(C)(C)C)ON |
SMILES canonique |
CC(CNC(=O)OC(C)(C)C)ON |
Synonymes |
Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





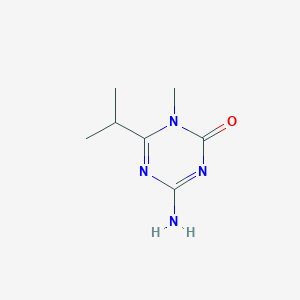
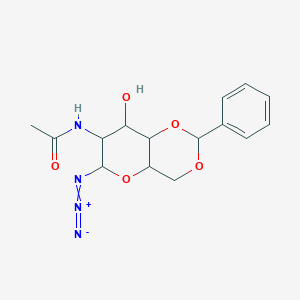


![1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one](/img/structure/B67263.png)

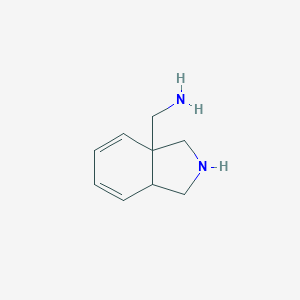
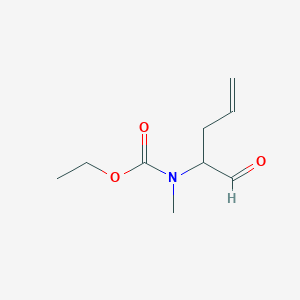
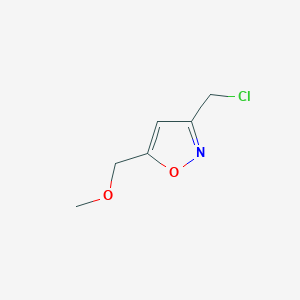
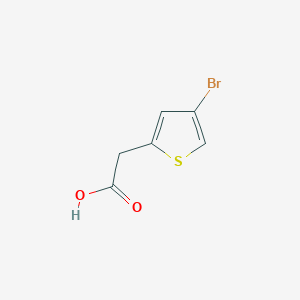
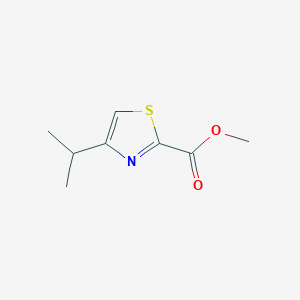
![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B67283.png)